2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride

Description

Systematic Nomenclature and IUPAC Conventions

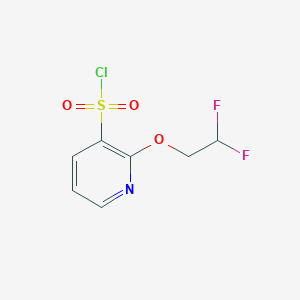

2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride adheres to IUPAC nomenclature conventions for sulfonamide derivatives. The compound’s structure comprises a pyridine ring substituted at position 2 with a 2,2-difluoroethoxy group and at position 3 with a sulfonyl chloride moiety. The systematic name reflects the priority of substituents as per IUPAC rules, where the sulfonyl chloride group takes precedence over the ether substituent due to higher functional group priority.

The CAS registry number for this compound is 1565428-15-0 , and its SMILES notation is O=S(C1=CC=CN=C1OCC(F)F)(Cl)=O . The InChI key, NHDLKROPXWIMNG-UHFFFAOYSA-N , provides a standardized representation for structural identification.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₆ClF₂NO₃S , with a molecular weight of 257.64 g/mol . This composition reflects the presence of:

- Pyridine ring : 5 carbons and 5 hydrogens.

- 2,2-Difluoroethoxy group : 2 carbons, 2 fluorine atoms, and 2 hydrogens.

- Sulfonyl chloride moiety : 1 sulfur atom, 1 chlorine atom, and 3 oxygen atoms.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClF₂NO₃S | |

| Molecular Weight | 257.64 g/mol | |

| CAS Registry Number | 1565428-15-0 | |

| SMILES Notation | O=S(C1=CC=CN=C1OCC(F)F)(Cl)=O |

Spectroscopic Identification

Infrared (IR) Spectroscopy

While specific IR data for this compound is not directly reported, sulfonyl chlorides typically exhibit characteristic absorption bands:

Mass Spectrometry

Pyridine-3-sulfonyl derivatives undergo characteristic fragmentation patterns in mass spectrometry (MS):

- Loss of SO₂Cl : A prominent fragment at m/z 167 (corresponding to the pyridine core).

- Chlorine isotope peaks : A 3:1 ratio for m/z 257 (M⁺) and m/z 259 (M⁺ + 2Cl).

A hypothetical MS/MS analysis might reveal:

| Fragment Ion (m/z) | Corresponding Structure |

|---|---|

| 257.0 | [M]⁺ (C₇H₆ClF₂NO₃S) |

| 167.1 | Pyridine core + difluoroethoxy |

| 82.0 | SO₂Cl⁻ |

Crystallographic Data and Three-Dimensional Conformational Studies

No crystallographic data (e.g., X-ray diffraction) for this compound is reported in the available literature. Structural analogs like pyridine-3-sulfonyl chloride derivatives typically adopt planar conformations due to aromatic stabilization, with sulfonyl groups oriented perpendicular to the pyridine ring. Computational modeling (e.g., DFT) could predict bond lengths and angles, but experimental validation remains absent.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO3S/c8-15(12,13)5-2-1-3-11-7(5)14-4-6(9)10/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDLKROPXWIMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of 2-(2,2-difluoroethoxy)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily utilized as a reagent in the synthesis of various biologically active molecules, especially pyrimidine derivatives. These derivatives have been shown to exhibit anti-proliferative activity against cancer cells, particularly in breast cancer models.

Synthesis of Pyrimidine Derivatives

- Mechanism : The difluoroethoxy group enhances the lipophilicity of the resulting compounds, potentially improving their bioavailability and therapeutic efficacy.

- Case Study : Research indicates that derivatives synthesized using 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride demonstrate significant activity against negative breast cancer cells, highlighting its importance in developing new anticancer therapies.

Analytical Chemistry Applications

In analytical chemistry, 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride serves as an effective derivatization reagent. It enhances the detection and quantification of steroidal estrogens and other phenolic compounds through liquid chromatography coupled with mass spectrometry (LC-MS).

Derivatization for LC-MS

- Process : The compound reacts with steroidal estrogens to form stable derivatives that exhibit improved ionization efficiency during mass spectrometry analysis.

- Results : Studies have shown that the product ion spectra of these derivatives yield specific ions that facilitate the identification and quantification of target compounds in complex biological matrices such as serum .

Comparative Analysis of Derivatization Reagents

To illustrate the effectiveness of this compound compared to other derivatization reagents, a comparative analysis is presented in the following table:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

2-(Difluoromethoxy)pyridine-3-sulfonyl Chloride

- Structural Differences: The methoxy variant (C6H4ClF2NO3S) replaces the ethoxy group with a difluoromethoxy (OCHF2) substituent, reducing steric bulk compared to the 2,2-difluoroethoxy (OCH2CF2) group in the target compound .

- However, the reduced fluorine content (two vs. three fluorine atoms in the ethoxy group) might lower overall electron-withdrawing effects, slightly diminishing sulfonyl chloride reactivity .

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride

- Structural Features : This benzene-based analog (C9H6ClF5O3S) includes a trifluoromethyl group at the 6-position, increasing lipophilicity and electron-withdrawing effects compared to the pyridine-based target compound .

- Applications: Used as a precursor for Penoxsulam, a herbicide, highlighting the role of fluorine substituents in enhancing agrochemical activity.

3-(2,2-Difluoroethoxy)piperidine Derivatives

- Ring System Variation : Piperidine, an aliphatic amine ring, lacks the aromatic nitrogen of pyridine, significantly reducing electron-withdrawing effects. This results in lower sulfonyl chloride reactivity but improved stability under basic conditions .

- Functional Impact : Such derivatives are more suited for pharmaceutical applications where reduced electrophilicity and enhanced metabolic stability are advantageous .

Functional Group and Reactivity Comparisons

Sulfonyl Chlorides in Different Ring Systems

Fluorination Patterns

- Tetrafluoroethyl vs. Difluoroethoxy : Ethanesulfonyl fluorides with tetrafluoroethyl groups (e.g., [144728-59-6]) exhibit extreme electrophilicity due to four fluorine atoms, making them more reactive but less stable than the target compound’s difluoroethoxy group .

- Trifluoromethyl Influence: The trifluoromethyl group in Penoxsulam’s precursor increases hydrophobicity, a trait leveraged in herbicide design for membrane penetration .

Biological Activity

2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is a synthetic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a sulfonyl chloride group and a difluoroethoxy moiety. Its molecular formula is , with a molecular weight of approximately 227.64 g/mol. The unique structure enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.64 g/mol |

| Functional Groups | Pyridine, Sulfonyl Chloride |

| Solubility | Soluble in organic solvents |

Antiproliferative Effects

Recent studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines. It has been shown to inhibit the growth of breast cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism involves disrupting cellular signaling pathways critical for cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.

- Protein-Ligand Interactions : The compound may bind to proteins involved in cell signaling, altering their function and potentially inducing apoptosis in malignant cells.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast cancer cells (IC50 = 4.5 µM) compared to control groups .

- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to target proteins, suggesting that its biological effects are mediated through specific interactions at the molecular level .

- Comparative Studies : When compared to structurally similar compounds, such as pyridine-3-sulfonyl chloride and 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, this compound showed enhanced biological activity due to the presence of the difluoroethoxy group .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

- The compound is synthesized via electrophilic sulfonylation of a pyridine precursor. A common method involves reacting pyridine derivatives with chlorosulfonic acid under controlled anhydrous conditions. For example, Huang et al. (2019) optimized the synthesis of a structurally similar sulfonyl chloride by using dichloromethane as a solvent and maintaining temperatures below 0°C to minimize side reactions . Yield optimization requires precise stoichiometric ratios of reagents and inert atmospheres to prevent hydrolysis of the sulfonyl chloride group.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 1H/19F NMR : Essential for confirming the presence of difluoroethoxy and trifluoromethyl groups. Fluorine coupling patterns in 19F NMR distinguish between CF3 and CF2 groups .

- LC-MS : Validates molecular weight and purity. Electrospray ionization (ESI) in negative mode is preferred due to the compound’s electrophilic sulfonyl chloride moiety .

- IR Spectroscopy : Identifies characteristic S=O stretches (~1360 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- The sulfonyl chloride group is moisture-sensitive. Storage in anhydrous solvents (e.g., dichloromethane) at –20°C under nitrogen is recommended to prevent hydrolysis to sulfonic acid . Thermal stability tests (TGA/DSC) indicate decomposition above 150°C, limiting high-temperature applications .

Q. What are the common nucleophilic substitution reactions involving this sulfonyl chloride?

- Reacts with amines to form sulfonamides (e.g., for drug candidates) and with alcohols to yield sulfonate esters. Reaction rates depend on solvent polarity (e.g., faster in THF than toluene) and the nucleophile’s pKa. Steric hindrance from the pyridine ring may reduce reactivity with bulky nucleophiles .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions be addressed for pyridine derivatives?

- Computational modeling (DFT) predicts electron density distribution on the pyridine ring, guiding reagent choice. For example, Lewis acids like AlCl3 can direct sulfonylation to the meta position by coordinating with the pyridine nitrogen . Experimental validation via kinetic studies (e.g., monitoring by in situ FTIR) is critical to confirm theoretical predictions.

Q. What strategies optimize the compound’s reactivity in coupling reactions while minimizing degradation?

- Low-Temperature Reactions : Conducting reactions at –78°C (dry ice/acetone baths) reduces thermal decomposition.

- Protecting Groups : Temporarily protecting the sulfonyl chloride with tert-butyl groups improves stability during multi-step syntheses .

- Catalytic Systems : Palladium catalysts enhance coupling efficiency with aryl boronic acids, as demonstrated in related pyridine-sulfonyl chloride systems .

Q. How do solvent polarity and counterion effects influence sulfonamide formation?

- Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, accelerating reaction rates. Counterions like tetrabutylammonium bromide (TBAB) enhance solubility of inorganic bases (e.g., K2CO3), improving yields in biphasic systems .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Challenge : Hydrolysis byproducts (e.g., sulfonic acids) co-elute with the target compound in HPLC.

- Solution : Use ion-pair chromatography with heptafluorobutyric acid (HFBA) as an ion-pairing agent to improve separation. LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for low-abundance impurities .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.